molecular formula C9H10N6O B2687062 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide CAS No. 1448066-75-8

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide

Cat. No. B2687062
M. Wt: 218.22
InChI Key: RCTAEQWHTGNJIP-UHFFFAOYSA-N
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Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide”, involves various chemical reactions . The structures of these derivatives were confirmed by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds was established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” and similar compounds were analyzed using various techniques .

Scientific Research Applications

Application in Organic Chemistry and Biomedicine

  • Field : Organic Chemistry and Biomedicine .
  • Summary : 1H-1,2,3-Triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Methods : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
  • Results : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme. A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Application in Medicinal and Pharmaceutical Chemistry

  • Field : Medicinal and Pharmaceutical Chemistry .
  • Summary : Triazoles, including 1,2,3-triazole and 1,2,4-triazole, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
  • Methods : The synthesis of triazole compounds can be achieved from various nitrogen sources. Sodium azide, azide trimethylsilane and alkyl/aryl azide are safer and more efficient than other nitrogen sources. Hydrazone, aminohydrazine and diazo compounds are also the main materials of nitrogen .
  • Results : The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Application in Material Science

  • Field : Material Science .
  • Summary : Triazoles and their derivatives have important application value in various fields, such as agrochemistry and material chemistry . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
  • Methods : The synthesis of triazoles involves the use of nitrogen sources and the formation of non-covalent bonds with enzymes and receptors .
  • Results : The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Application in Agrochemistry

  • Field : Agrochemistry .
  • Summary : Triazoles have an important application value in agrochemistry . They have been used in the synthesis of various agrochemicals .
  • Methods : The synthesis of triazole compounds can be achieved from various nitrogen sources .
  • Results : The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Application in Antiviral Drugs

  • Field : Pharmaceutical Chemistry .
  • Summary : Triazoles have been used in the synthesis of antiviral drugs . For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
  • Methods : The synthesis of triazole compounds can be achieved from various nitrogen sources .
  • Results : The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Application in Antimigraine Agents

  • Field : Pharmaceutical Chemistry .
  • Summary : Triazoles have been used in the synthesis of antimigraine agents . For example, Rizatriptan has been incorporated into drug candidates as antimigraine agents .
  • Methods : The synthesis of triazole compounds can be achieved from various nitrogen sources .
  • Results : The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTAEQWHTGNJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide

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